

# Application Notes and Protocols for the Extraction of Biflavonoids from Plant Material

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## Compound of Interest

Compound Name: 2,3,2'',3''-Tetrahydroochnaflavone

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## Introduction

Biflavonoids, a class of polyphenolic compounds composed of two flavonoid units, have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties. These complex molecules are found in a variety of plant species, with notable concentrations in families such as Ginkgoaceae, Selaginellaceae, and Clusiaceae. The efficient isolation of biflavonoids from their natural sources is a critical step for further research and development.

These application notes provide a comprehensive overview and detailed protocols for various conventional and modern techniques for the extraction of biflavonoids from plant material. The methodologies covered include maceration, Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

## Factors Influencing Biflavonoid Extraction

The efficiency of biflavonoid extraction is influenced by several factors that must be optimized for each plant matrix and target compound. Key parameters include:

- **Solvent Polarity:** The choice of solvent is crucial. Mixtures of alcohol (ethanol or methanol) and water are commonly used for extracting polar biflavonoids.<sup>[1]</sup>

- **Temperature:** Higher temperatures can increase solubility and diffusion rates, but may also lead to the degradation of thermolabile compounds.[2]
- **Extraction Time:** Sufficient time is required to ensure complete extraction, but prolonged exposure to high temperatures or harsh solvents can degrade the target molecules.[2]
- **Solid-to-Liquid Ratio:** A higher ratio of solvent to plant material can enhance extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption.
- **Particle Size:** Reducing the particle size of the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency.

## Comparison of Extraction Techniques

Modern extraction techniques like UAE, MAE, and SFE generally offer advantages over conventional methods such as maceration and Soxhlet extraction in terms of reduced extraction time, lower solvent consumption, and often higher yields.[3] However, the optimal method depends on the specific biflavonoid, the plant matrix, and the desired scale of extraction.

## Quantitative Data Summary

The following table summarizes quantitative data from various studies on the extraction of biflavonoids from different plant sources using multiple techniques. It is important to note that a direct comparison of yields is challenging due to the use of different plant materials and analytical methods across studies.

Plant Material	Extraction Technique	Key Parameters	Total Biflavonoid Yield	Reference
Ginkgo biloba leaves	Ultrasound-Assisted Extraction (UAE)	70% Ethanol, 45 min	~3.3 mg/g dw	[4]
Ginkgo biloba leaves	Mechanical-Assisted Extraction (MAE)	70% Ethanol, 45 min	~3.3 mg/g dw	[4]
Ginkgo biloba leaves	Enzyme-Assisted Extraction (EAE)	70% Ethanol, 45 min	~3.3 mg/g dw	[4]
Ginkgo biloba leaves	Conventional Solvent Extraction	70% Ethanol, 45 min	~3.2 mg/g dw	[4]
Selaginella doederleinii	Ultrasound-Assisted Extraction (UAE)	80% Ethanol, 320 W, 42 min	22.26 ± 0.35 mg/g	[5]
Selaginella sinensis	Microwave-Assisted Extraction (MAE) with Ionic Liquid	[C6mim]BF <sub>4</sub> , 300 W, 40 min	Amentoflavone: 1.96 mg/g, Hinokiflavone: 0.79 mg/g	[6]
Garcinia kola seeds	Aqueous Maceration	48 hours	5.09% (crude extract)	[7]
Garcinia kola seeds	Ethanol Maceration	48 hours	4.23% (crude extract)	[7]

## Experimental Protocols

### Protocol 1: Maceration for Biflavonoid Extraction from *Garcinia kola*

This protocol describes a standard maceration procedure for the extraction of biflavonoids from the seeds of *Garcinia kola*.

#### Materials and Equipment:

- Dried and powdered *Garcinia kola* seeds
- Ethanol (95%) or Methanol
- Erlenmeyer flask or a suitable container with a lid
- Shaker or magnetic stirrer (optional)
- Filter paper (Whatman No. 1 or equivalent)
- Rotary evaporator

#### Procedure:

- Weigh 100 g of finely powdered *Garcinia kola* seeds and place them into a 1 L Erlenmeyer flask.
- Add 500 mL of 95% ethanol to the flask, ensuring the powder is fully submerged.
- Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation at room temperature (25°C). If a shaker is not available, shake the flask manually several times a day.
- Macerate for 48 to 72 hours.
- After the maceration period, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
- Wash the residue with a small volume of fresh ethanol to ensure maximum recovery of the extract.
- Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude biflavonoid extract.

## Protocol 2: Soxhlet Extraction of Biflavonoids from *Garcinia kola*

This protocol details the continuous extraction of biflavonoids from *Garcinia kola* seeds using a Soxhlet apparatus. This method is generally more efficient than maceration but uses higher temperatures.

### Materials and Equipment:

- Dried and powdered *Garcinia kola* seeds
- n-Hexane (for defatting)
- Methanol or Acetone
- Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)
- Heating mantle
- Cellulose extraction thimble
- Rotary evaporator

### Procedure:

- Defatting Step: Place 100 g of powdered *Garcinia kola* seeds into a cellulose thimble and perform a preliminary extraction with n-hexane in the Soxhlet apparatus for 6-8 hours to remove lipids.<sup>[8]</sup>
- Discard the n-hexane extract and allow the defatted plant material to air dry completely.
- Place the dried, defatted powder back into a clean cellulose thimble and insert it into the extraction chamber of the Soxhlet apparatus.
- Fill the round-bottom flask with 500 mL of methanol or acetone.
- Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

- Heat the solvent in the round-bottom flask using a heating mantle to its boiling point.
- Allow the extraction to proceed for 18-24 hours, or until the solvent in the siphon arm becomes colorless.
- After extraction, turn off the heat and allow the apparatus to cool.
- Dismantle the apparatus and collect the extract from the round-bottom flask.
- Concentrate the extract using a rotary evaporator to yield the crude biflavonoid extract.

## Protocol 3: Ultrasound-Assisted Extraction (UAE) of Biflavonoids from Ginkgo biloba

This protocol describes the use of ultrasonic waves to enhance the extraction of biflavonoids from Ginkgo biloba leaves.

### Materials and Equipment:

- Dried and powdered Ginkgo biloba leaves
- 70% Ethanol
- Ultrasonic bath or probe sonicator
- Beaker or flask
- Centrifuge
- Filter paper
- Rotary evaporator

### Procedure:

- Weigh 10 g of powdered Ginkgo biloba leaves and place them in a 250 mL beaker.
- Add 100 mL of 70% ethanol (solid-to-liquid ratio of 1:10 g/mL).

- Place the beaker in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.
- Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).
- Sonicate the mixture for 30-45 minutes at a controlled temperature (e.g., 50°C).<sup>[4]</sup>
- After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid residue.
- Decant the supernatant and filter it through Whatman No. 1 filter paper.
- The residue can be re-extracted with fresh solvent for higher recovery.
- Combine the filtrates and concentrate using a rotary evaporator.

## Protocol 4: Microwave-Assisted Extraction (MAE) of Biflavonoids from *Selaginella sinensis*

This protocol outlines the use of microwave energy for the rapid extraction of biflavonoids from *Selaginella sinensis*.

Materials and Equipment:

- Dried and powdered *Selaginella sinensis*
- Ionic liquid [C6mim]BF<sub>4</sub> or a suitable solvent like 70% ethanol
- Microwave extraction system with temperature and power control
- Extraction vessel
- Centrifuge
- Filter paper
- Rotary evaporator

Procedure:

- Weigh 5 g of powdered *Selaginella sinensis* and place it in a microwave extraction vessel.
- Add 55 mL of the extraction solvent (e.g., 0.55 mmol/L [C6mim]BF<sub>4</sub> solution, giving a solid-to-liquid ratio of 1:11 g/mL).[6]
- Securely cap the vessel and place it in the microwave extractor.
- Set the microwave power to 300 W and the extraction time to 40 minutes. The temperature can be controlled at around 48°C.[6]
- After the extraction is complete, allow the vessel to cool to room temperature.
- Transfer the contents to a centrifuge tube and centrifuge at 4000 rpm for 15 minutes.
- Filter the supernatant to remove any remaining solid particles.
- Concentrate the filtrate using a rotary evaporator to obtain the crude biflavonoid extract.

## Protocol 5: Supercritical Fluid Extraction (SFE) of Biflavonoids from *Ginkgo biloba*

This protocol describes the use of supercritical carbon dioxide (SC-CO<sub>2</sub>) for the green extraction of biflavonoids from *Ginkgo biloba* leaves.

Materials and Equipment:

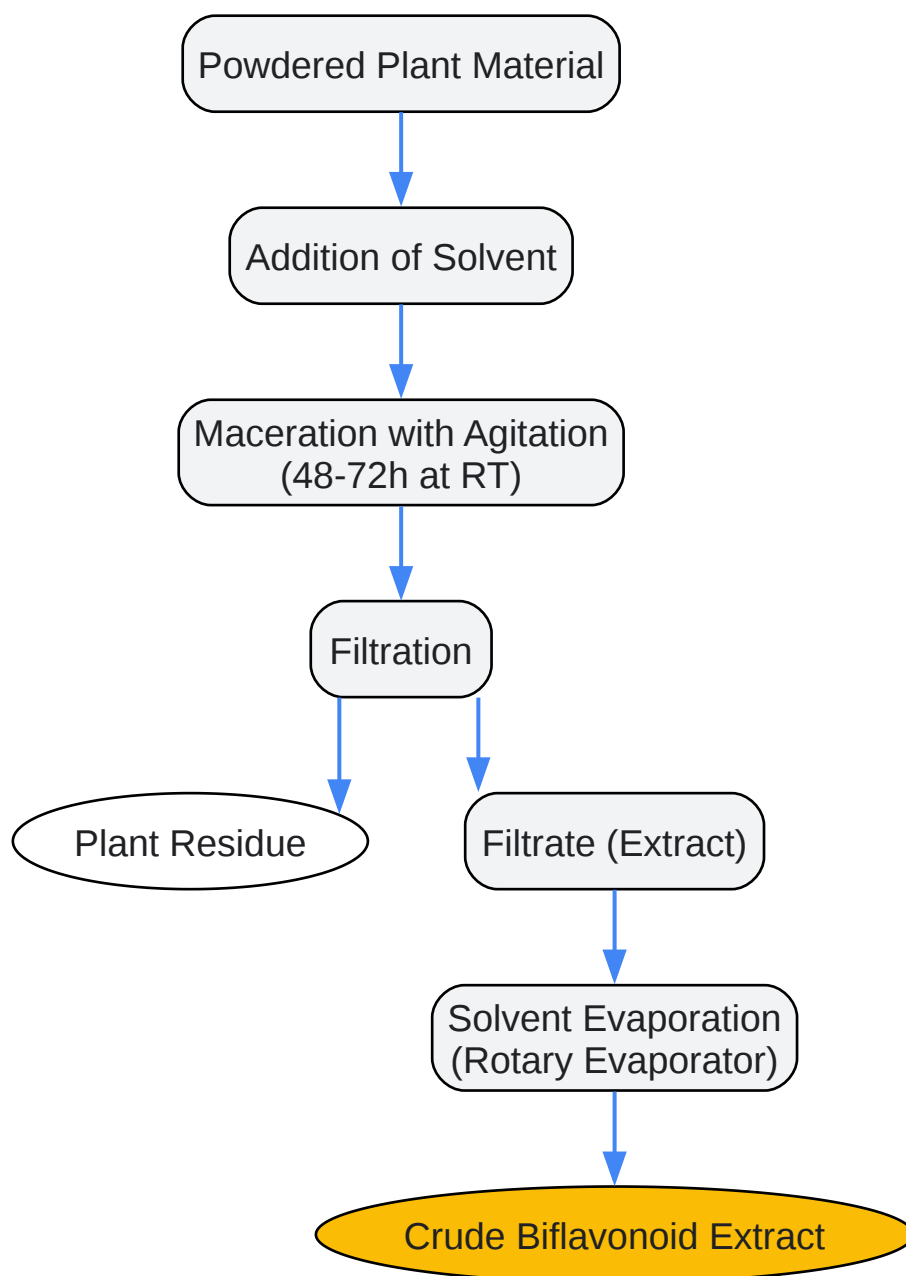
- Dried and powdered *Ginkgo biloba* leaves
- Supercritical Fluid Extractor
- High-pressure CO<sub>2</sub> cylinder
- Co-solvent pump and reservoir (for ethanol)
- Extraction vessel
- Separator vessels



#### Procedure:

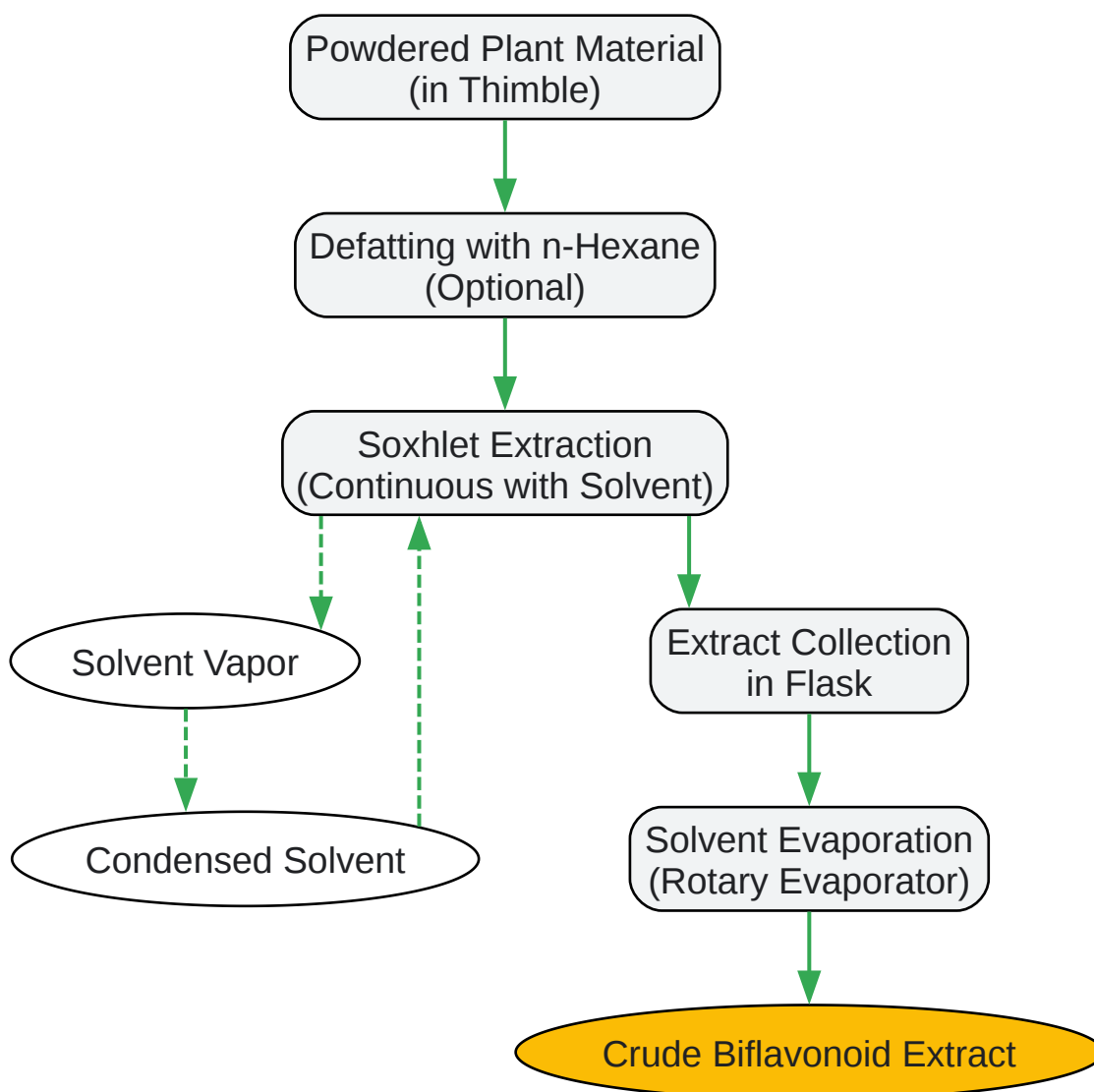
- Load approximately 50 g of powdered Ginkgo biloba leaves into the extraction vessel.
- Seal the extraction vessel and place it inside the SFE system.
- Pressurize the system with CO<sub>2</sub> to the desired extraction pressure (e.g., 20-30 MPa).
- Heat the extraction vessel to the set temperature (e.g., 40-60°C).
- Introduce the co-solvent (e.g., ethanol) at a specific flow rate (e.g., 5-10% of the CO<sub>2</sub> flow rate).
- Maintain a constant flow of supercritical CO<sub>2</sub> and co-solvent through the extraction vessel for a specified duration (e.g., 2-3 hours).
- The extract-laden supercritical fluid flows into the separator vessels where the pressure and/or temperature are reduced, causing the biflavonoids to precipitate.
- Collect the precipitated extract from the separators.
- After the extraction is complete, depressurize the system safely.

## Visualizations



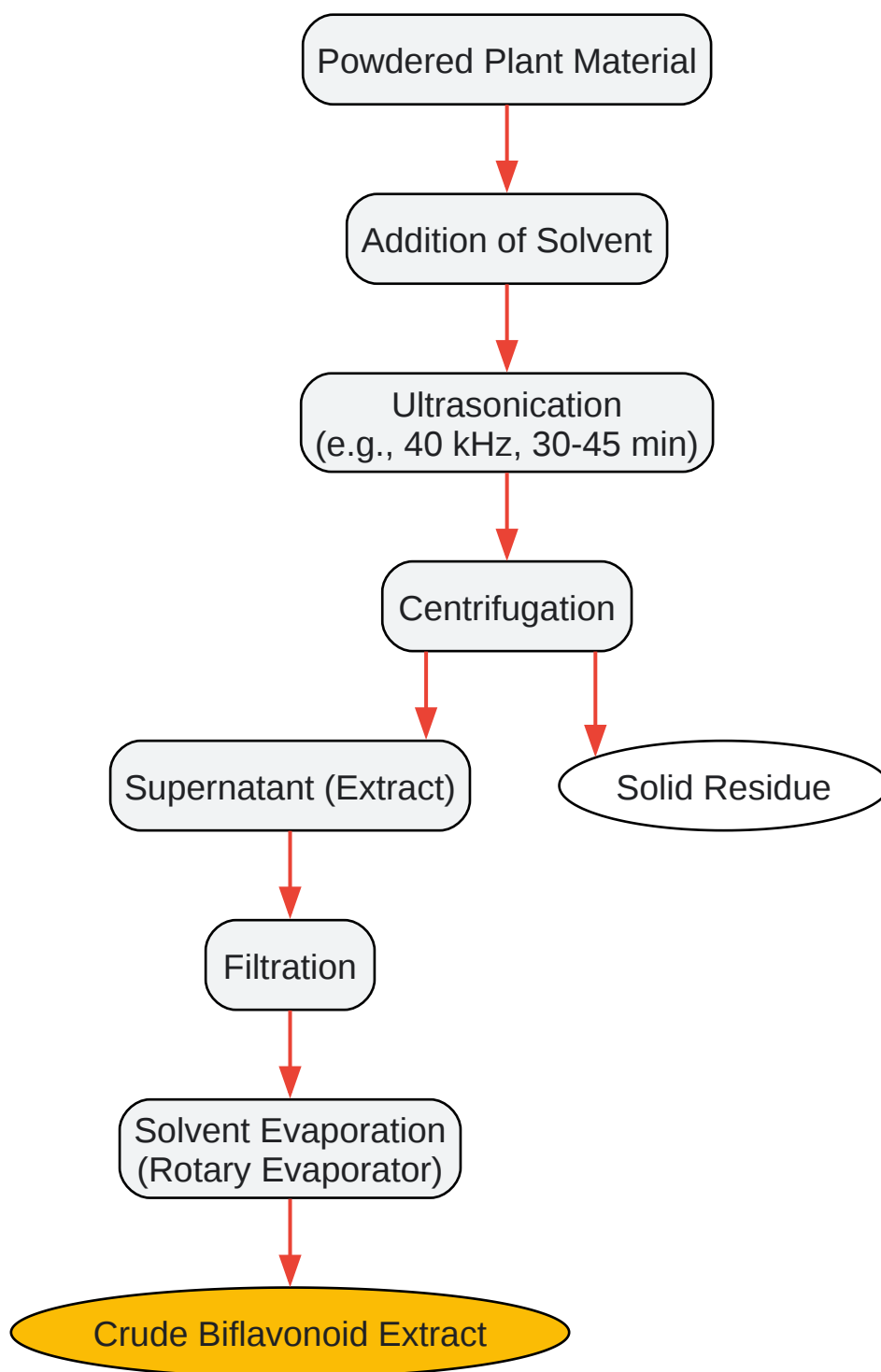
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Caption: Workflow for Maceration Extraction.



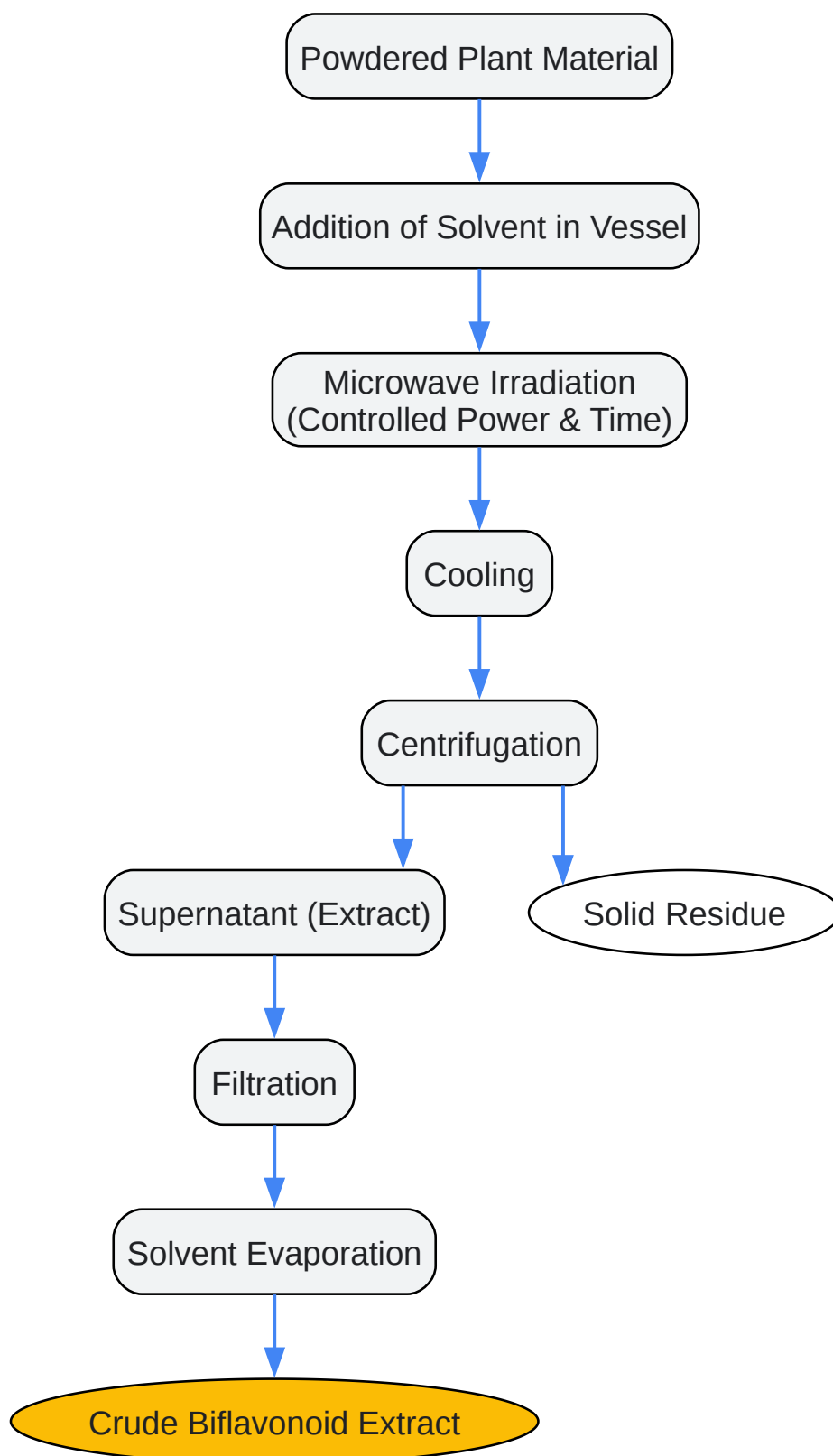
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Caption: Workflow for Soxhlet Extraction.



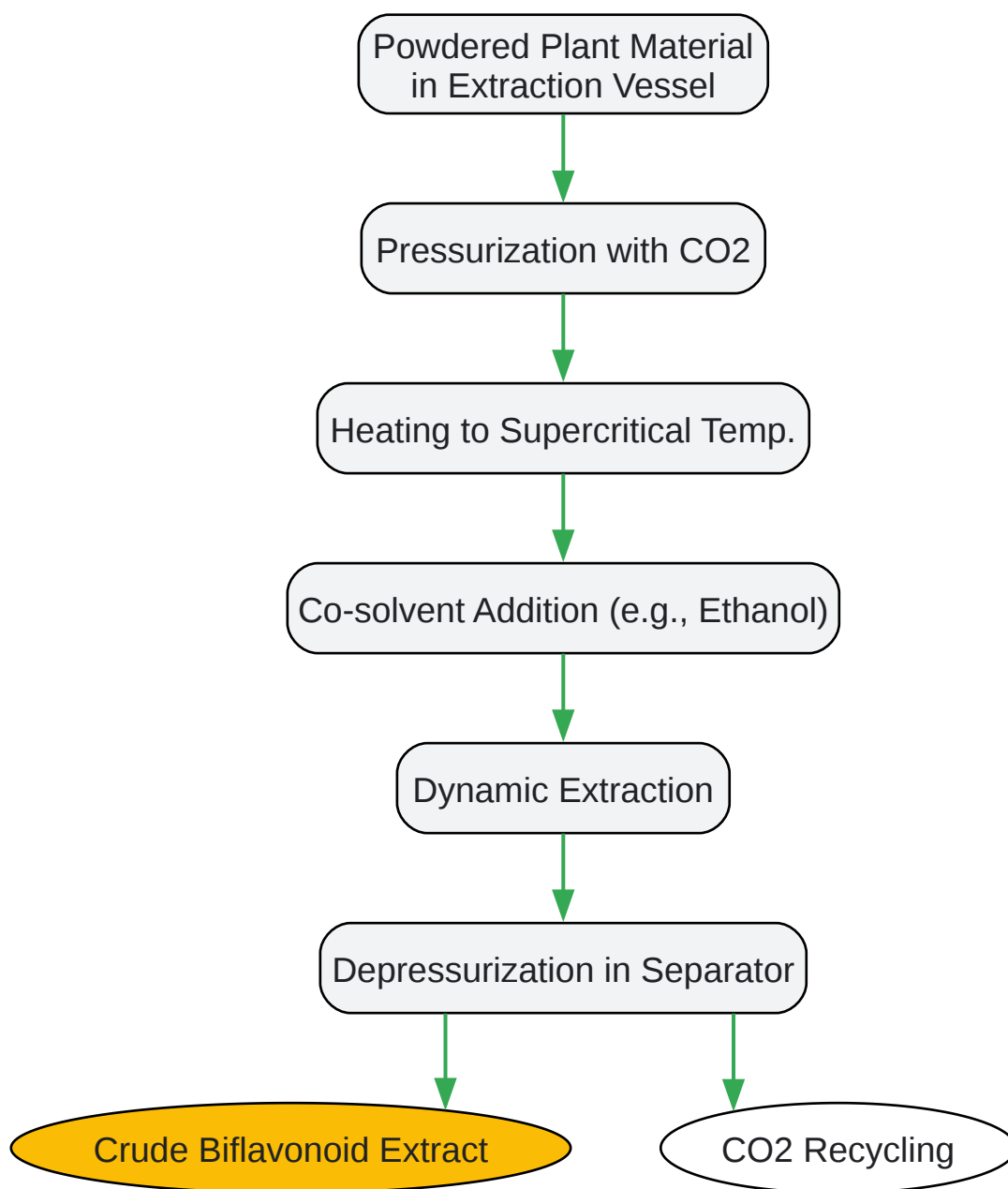
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Caption: Workflow for Ultrasound-Assisted Extraction (UAE).



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Caption: Workflow for Microwave-Assisted Extraction (MAE).



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Caption: Workflow for Supercritical Fluid Extraction (SFE).

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